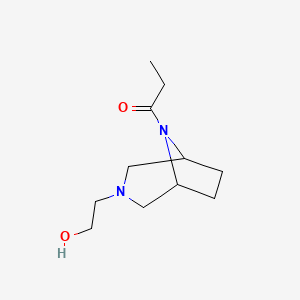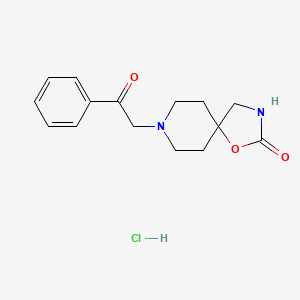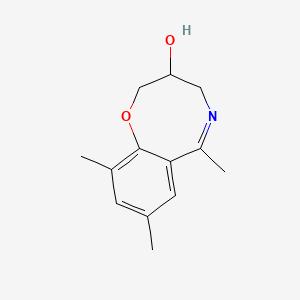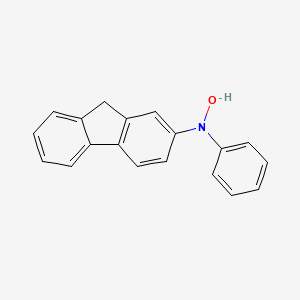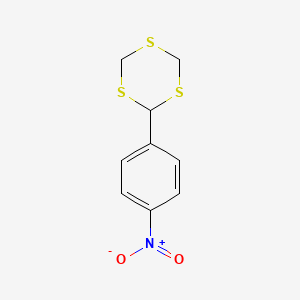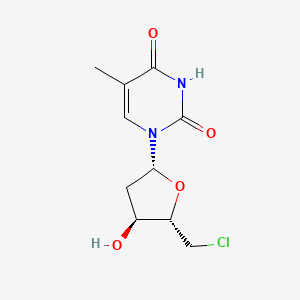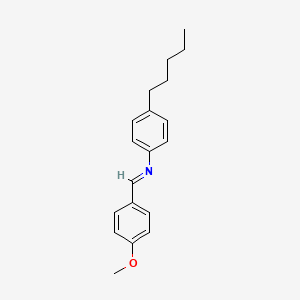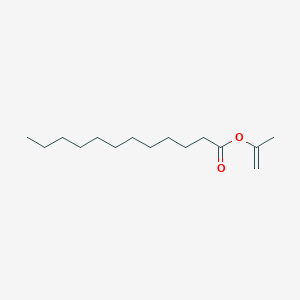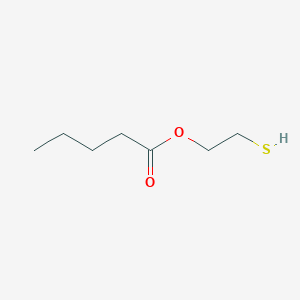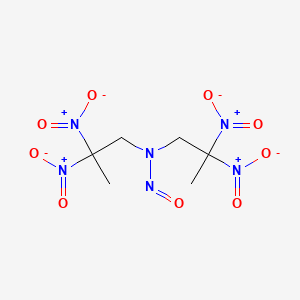
N-Nitrosobis(2,2-dinitropropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosobis(2,2-dinitropropyl)amine is a chemical compound with the molecular formula C₆H₁₀N₆O₁₀The compound is characterized by its nitroso and nitro functional groups, which contribute to its reactivity and energetic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Nitrosobis(2,2-dinitropropyl)amine can be synthesized through the nitrosation of bis(2,2-dinitropropyl)amine. This process typically involves the reaction of bis(2,2-dinitropropyl)amine with a nitrosating agent such as nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the compound’s energetic nature and potential hazards associated with its synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N-Nitrosobis(2,2-dinitropropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used to replace the nitroso group.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted nitroso compounds .
Applications De Recherche Scientifique
N-Nitrosobis(2,2-dinitropropyl)amine has several scientific research applications:
Chemistry: It is studied for its energetic properties and potential use in propellants and explosives.
Biology: Research explores its effects on biological systems, including its mutagenic and carcinogenic potential.
Medicine: Investigations into its potential therapeutic applications and toxicological effects.
Industry: Used in the development of high-energy materials and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of N-Nitrosobis(2,2-dinitropropyl)amine involves the decomposition of the nitroso and nitro groups, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and cellular membranes, resulting in mutagenic and cytotoxic effects. The compound’s reactivity is influenced by the steric and electronic properties of its functional groups .
Comparaison Avec Des Composés Similaires
- N-Nitrosobis(2-hydroxypropyl)amine
- N-Nitrosobis(2-oxopropyl)amine
- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine
- N-Nitroso-2,6-dimethylmorpholine
Comparison: N-Nitrosobis(2,2-dinitropropyl)amine is unique due to its high energy content and specific reactivity patterns. Compared to similar compounds, it exhibits distinct energetic properties and a different spectrum of biological activities. For instance, N-Nitrosobis(2-oxopropyl)amine is known for its potent carcinogenic effects, while this compound is primarily studied for its energetic applications .
Propriétés
Numéro CAS |
28464-26-8 |
|---|---|
Formule moléculaire |
C6H10N6O9 |
Poids moléculaire |
310.18 g/mol |
Nom IUPAC |
N,N-bis(2,2-dinitropropyl)nitrous amide |
InChI |
InChI=1S/C6H10N6O9/c1-5(9(14)15,10(16)17)3-8(7-13)4-6(2,11(18)19)12(20)21/h3-4H2,1-2H3 |
Clé InChI |
PQLZMPIPNSKOKH-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)([N+](=O)[O-])[N+](=O)[O-])N=O)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



